
2,6-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been developed for the treatment of cancer. It works by inhibiting the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53.
Aplicaciones Científicas De Investigación
Modulation of MRGPRX2 Receptor
2,6-Difluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide: has been identified as a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is involved in various physiological and pathological processes, including pseudo-allergic reactions, chronic itch, pain, and inflammatory disorders. By targeting MRGPRX2, the compound could potentially be used to develop treatments for these conditions.
Mast Cell Stabilization
The compound’s ability to modulate MRGPRX2 also suggests its role in mast cell stabilization . Mast cells play a crucial role in allergic reactions and inflammation. Therefore, this compound could be beneficial in conditions where mast cell degranulation leads to clinical symptoms, such as asthma or anaphylaxis.
Anti-inflammatory Applications
Given its role in modulating MRGPRX2, which is implicated in inflammation, the compound could serve as a lead molecule for the development of anti-inflammatory medications . It could help in the treatment of various inflammatory disorders without the side effects associated with non-specific anti-inflammatory drugs.
Analgesic Potential
The modulation of MRGPRX2 by this compound suggests its potential use as an analgesic . It could be explored for the treatment of pain disorders, especially those where conventional analgesics are ineffective or cause undesirable side effects.
Treatment of Pruritus
Chronic itch, or pruritus, can be debilitating. The compound’s effect on MRGPRX2 indicates its potential application in the treatment of pruritus , providing relief for patients suffering from conditions like atopic dermatitis or psoriasis.
Dermatological Applications
The compound’s pharmacological profile suggests its use in dermatology . It could be formulated into topical treatments for skin disorders where mast cell activity is a contributing factor.
Cardiovascular Research
MRGPRX2 is also expressed in cardiovascular tissues, indicating that the compound could have applications in cardiovascular research . It might be used to study the role of MRGPRX2 in cardiovascular diseases and potentially as a therapeutic agent.
Oncology Research
Finally, the involvement of MRGPRX2 in cancer-associated conditions suggests that this compound could be valuable in oncology research . It might help in understanding the role of mast cells in tumor microenvironments and as a potential therapeutic agent in certain types of cancer.
Propiedades
IUPAC Name |
2,6-difluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-22-7-3-6-15(22)16(23-8-10-25-11-9-23)12-21-18(24)17-13(19)4-2-5-14(17)20/h2-7,16H,8-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCFWULHPQTDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2956862.png)

![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)
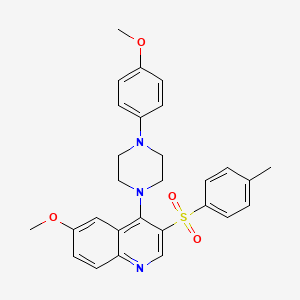
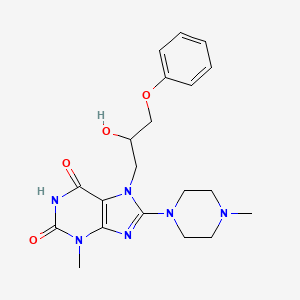
![3-bromo-N-cyano-4-fluoro-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2956870.png)
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2956871.png)

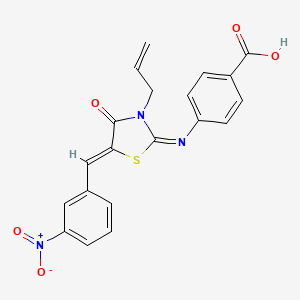
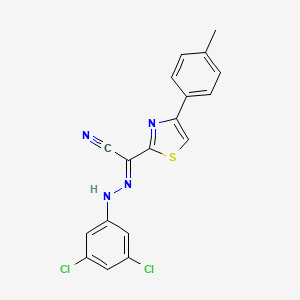
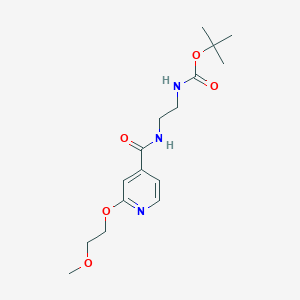


![1-Piperidin-1-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2956885.png)